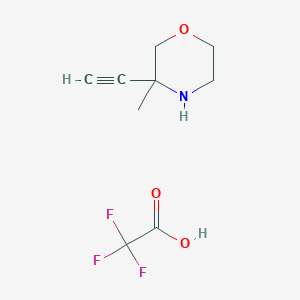![molecular formula C13H15F2NO2 B2415903 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1217060-57-5](/img/structure/B2415903.png)
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is an organic compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.265 g/mol. This compound is used in scientific experiments for its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-difluoro-N-((1-oxocyclopentyl)methyl)benzamide.
Reduction: 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)aniline.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and amide groups may play a role in binding to these targets, while the difluorobenzene moiety could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the cyclopentyl and hydroxyl groups, making it less complex.
N-((1-hydroxycyclopentyl)methyl)benzamide: Lacks the difluoro substituents, which may affect its reactivity and stability.
3,4-difluoro-N-methylbenzamide: Lacks the cyclopentyl group, which could influence its biological activity.
Uniqueness
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of both difluoro and cyclopentyl groups, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQACYASFFYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)


![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)
![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)


![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)


